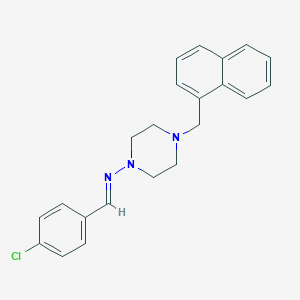

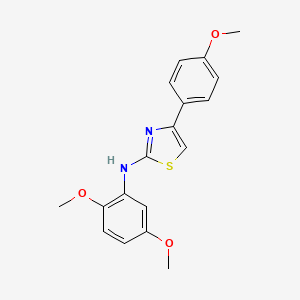

![molecular formula C21H31N3O4 B5559761 2-[2-(dimethylamino)ethyl]-8-[(2-hydroxyphenoxy)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5559761.png)

2-[2-(dimethylamino)ethyl]-8-[(2-hydroxyphenoxy)acetyl]-2,8-diazaspiro[5.5]undecan-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound under discussion is a derivative within the diazaspiro[5.5]undecane family, characterized by a unique spiro-heterocyclic structure. These compounds are noted for their varied pharmaceutical and biological activities, attributable to their complex molecular architecture which includes nitrogen-containing spiro-heterocycles.

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecane derivatives involves cascade cyclization processes, prominently through [5+1] double Michael addition reactions. This method facilitates the formation of spiro-heterocyclic derivatives with high yields, employing N,N-dimethylbarbituric acid and derivatives of diaryldivinylketones under ambient conditions (Islam et al., 2017).

Molecular Structure Analysis

The molecular structure of these compounds, elucidated through NMR and X-ray crystallographic techniques, often exhibits a cyclohexanone unit preferring a chair conformation. The structural integrity is further influenced by intermolecular hydrogen bonding and CArH⋯π, π–π stacking interactions, which are crucial for crystal packing (Islam et al., 2017).

Chemical Reactions and Properties

Diaza-spirocyclic compounds are synthesized via various reactions, including alkylation and cyclization processes. These reactions are influenced by factors like catalyst presence, reaction temperature, and the nature of substrates, leading to a range of functionalized compounds with distinct chemical properties (Li et al., 2014).

Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies

Catalyst-Free Synthesis of Nitrogen-Containing Spiro Heterocycles : The compound belongs to a class of nitrogen-containing spiro heterocycles synthesized via a [5 + 1] double Michael addition reaction. This methodology facilitates the synthesis of diazaspiro[5.5]undecane derivatives, offering a versatile approach for constructing complex molecular architectures without the need for catalysts, hence simplifying the synthetic process and improving yield efficiencies (Aggarwal et al., 2014).

Stereoselective Synthesis : A base-promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones has been developed for the stereoselective synthesis of diazaspiro[5.5]undecane derivatives. This method highlights the efficiency of synthesizing spiro-heterocyclic derivatives with significant yields, showcasing the compound's role in facilitating the construction of complex molecular frameworks with defined stereochemistry (Islam et al., 2017).

Pharmacological Activities

- CCR8 Antagonists : Derivatives of the diazaspiro[5.5]undecane scaffold, including compounds with structural similarities to 2-[2-(dimethylamino)ethyl]-8-[(2-hydroxyphenoxy)acetyl]-2,8-diazaspiro[5.5]undecan-3-one, have been identified as CCR8 antagonists. These compounds exhibit potential therapeutic applications in treating chemokine-mediated diseases, particularly respiratory conditions such as asthma, chronic obstructive pulmonary disease, and rhinitis (Norman, 2007).

Materials Science

- Polymer Stabilizers : The structural framework of the compound, particularly when incorporated into polymer matrices, has been investigated for its stabilizing effects. Studies have shown that certain diazaspiro[5.5]undecane derivatives act as effective stabilizers, enhancing the thermal and oxidative stability of polymers. This application is crucial for extending the lifespan and performance of polymers under various conditions (Yachigo et al., 1992).

Eigenschaften

IUPAC Name |

2-[2-(dimethylamino)ethyl]-8-[2-(2-hydroxyphenoxy)acetyl]-2,8-diazaspiro[5.5]undecan-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N3O4/c1-22(2)12-13-24-16-21(10-8-19(24)26)9-5-11-23(15-21)20(27)14-28-18-7-4-3-6-17(18)25/h3-4,6-7,25H,5,8-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIIWPOWVTNTWFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1CC2(CCCN(C2)C(=O)COC3=CC=CC=C3O)CCC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(Dimethylamino)ethyl]-8-[(2-hydroxyphenoxy)acetyl]-2,8-diazaspiro[5.5]undecan-3-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

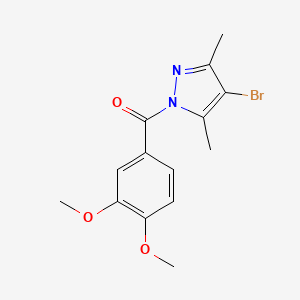

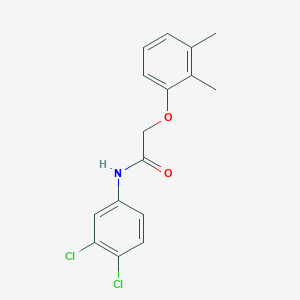

![5-butyl-4-ethyl-2-{2-[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]-2-oxoethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5559678.png)

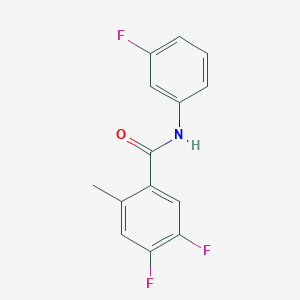

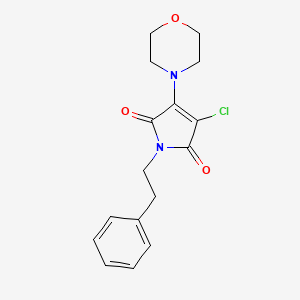

![N-{[(4-chlorophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5559691.png)

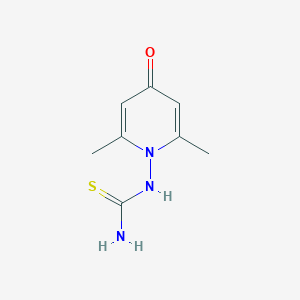

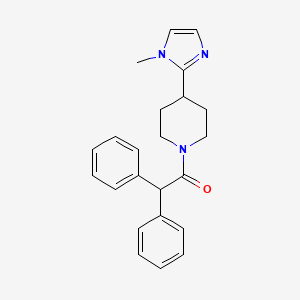

![N-{rel-(3R,4S)-4-isopropyl-1-[2-(methylsulfonyl)ethyl]-3-pyrrolidinyl}-2-methoxyacetamide hydrochloride](/img/structure/B5559706.png)

![2-[4-(1,3-benzodioxol-5-yl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B5559712.png)

![N-(5-chloro-2-methylphenyl)-2-[(3-cyclopropyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5559745.png)

![1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(1-pyrrolidinylsulfonyl)piperazine](/img/structure/B5559768.png)